molecular formula C20H22N2O5 B2378553 Methyl 4-(2-((2-methoxy-2-(o-tolyl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 1797159-96-6

Methyl 4-(2-((2-methoxy-2-(o-tolyl)ethyl)amino)-2-oxoacetamido)benzoate

Cat. No. B2378553
CAS RN: 1797159-96-6
M. Wt: 370.405
InChI Key: ROXFHGMYNSZEEZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-((2-methoxy-2-(o-tolyl)ethyl)amino)-2-oxoacetamido)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Photopolymerization Initiators

A study by Guillaneuf et al. (2010) explored the use of a similar compound in the context of nitroxide-mediated photopolymerization (NMP). They developed a new alkoxyamine bearing a chromophore group that decomposes under UV irradiation to generate alkyl and nitroxide radicals, facilitating photopolymerization processes (Guillaneuf et al., 2010).

Heterocyclic System Synthesis

Research by Selič et al. (1997) demonstrated the utility of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound with structural similarities, in the synthesis of heterocyclic systems. This work highlights the versatility of such compounds in creating complex organic molecules with potential applications in medicinal chemistry (Selič et al., 1997).

Oxoindole Derivatives Synthesis

Ravikumar et al. (2015) reported the synthesis of oxoindolyl α-hydroxy-β-amino acid derivatives, demonstrating the compound's role in generating biologically relevant structures. This research underlines the importance of such chemical entities in developing new pharmaceuticals (Ravikumar et al., 2015).

Functionalized Poly(ethylene glycol) Synthesis

Sedlák et al. (2008) utilized a similar compound for the synthesis of carboxylic acid-functionalized poly(ethylene glycol), showcasing its application in materials science for creating novel polymers with potential uses in biotechnology and medicine (Sedlák et al., 2008).

Optical Storage Materials

Meng et al. (1996) synthesized Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate, a compound exhibiting cooperative motion of polar side groups in amorphous polymers, relevant for reversible optical storage applications. This highlights the compound's role in developing advanced materials for data storage technologies (Meng et al., 1996).

properties

IUPAC Name

methyl 4-[[2-[[2-methoxy-2-(2-methylphenyl)ethyl]amino]-2-oxoacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-13-6-4-5-7-16(13)17(26-2)12-21-18(23)19(24)22-15-10-8-14(9-11-15)20(25)27-3/h4-11,17H,12H2,1-3H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXFHGMYNSZEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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